PKA substrate -

PKA substrate

Catalog Number: EVT-15271116
CAS Number:
Molecular Formula: C39H74N20O12
Molecular Weight: 1015.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Protein kinase A substrates often involves solid-phase peptide synthesis techniques. For example, Kemptide can be synthesized using the SPOT synthesis method, where peptides are immobilized on a cellulose membrane and subsequently phosphorylated by purified Protein kinase A catalytic subunit. This method allows for the rapid generation of peptide arrays for screening potential substrates .

In practice, the phosphorylation reaction typically requires divalent metal ions (such as magnesium) and adenosine triphosphate, which serve as cofactors to facilitate the transfer of the phosphate group from ATP to the substrate. The reaction conditions, including temperature and buffer composition, are optimized to achieve maximal enzymatic activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Protein kinase A consists of two regulatory subunits and two catalytic subunits in its inactive form. The catalytic subunit contains an active site characterized by conserved residues that interact with ATP and substrate peptides. When activated by cAMP binding to regulatory subunits, this conformational change releases the catalytic subunits, enabling them to phosphorylate target proteins .

The structural analysis reveals that the active site features a highly conserved DFG motif and binding sites for both ATP and substrate peptides. The hydroxyl group of serine or threonine in the substrate is positioned near the gamma phosphate group of ATP during phosphorylation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction catalyzed by Protein kinase A involves the transfer of a phosphate group from ATP to serine or threonine residues in substrate proteins. This process can be summarized as follows:

Substrate+ATPPKAPhosphorylated Substrate+ADP\text{Substrate}+\text{ATP}\xrightarrow{\text{PKA}}\text{Phosphorylated Substrate}+\text{ADP}

During this reaction, the hydroxyl group of the serine or threonine attacks the gamma phosphate group of ATP in a nucleophilic substitution mechanism (SN2), resulting in phosphorylation . The presence of magnesium ions is essential for stabilizing the transition state during this reaction.

Mechanism of Action

Process and Data

The mechanism by which Protein kinase A phosphorylates substrates involves multiple steps:

  1. Binding: The substrate binds to the active site of Protein kinase A.
  2. Activation: cAMP binds to regulatory subunits, causing a conformational change that releases catalytic subunits.
  3. Phosphorylation: The hydroxyl group on serine or threonine attacks the gamma phosphate of ATP.
  4. Release: The phosphorylated substrate is released along with adenosine diphosphate.

This process highlights how specific interactions between charged residues in substrates and conserved residues in Protein kinase A dictate substrate specificity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Protein kinase A substrates exhibit specific physical properties based on their amino acid composition. For instance, Kemptide has a molecular weight of approximately 1,000 Da and contains both hydrophobic and polar residues that influence its solubility and interaction with Protein kinase A.

Chemical properties include stability under physiological conditions, with phosphorylation occurring optimally at neutral pH in the presence of magnesium ions . The kinetic parameters such as Michaelis constant (K_m) and turnover number (k_cat) are critical for understanding how efficiently Protein kinase A phosphorylates its substrates.

Applications

Scientific Uses

Protein kinase A substrates are extensively used in biochemical research to study signal transduction pathways involving cAMP. They serve as tools for investigating enzyme kinetics, substrate specificity, and regulatory mechanisms within cellular signaling networks.

Additionally, understanding how Protein kinase A interacts with various substrates has implications for drug development targeting diseases associated with dysregulated protein phosphorylation, such as cancer and cardiovascular diseases . Researchers utilize synthetic substrates like Kemptide in assays to screen potential inhibitors or activators of Protein kinase A activity.

Introduction to Protein Kinase A (PKA) Substrate Biology

Historical Context of PKA Substrate Discovery

The identification of PKA substrates emerged from foundational work on glycogen metabolism. In 1968, Edwin Krebs and Edmond Fischer discovered PKA as a contaminant in phosphorylase kinase preparations, dubbing it "phosphorylase kinase kinase" [1] [6]. Shortly thereafter, Walsh et al. isolated a heat-stable protein inhibitor (PKI) from muscle and brain tissues, which co-purified with PKA catalytic subunits [1]. PKI’s sequencing in 1985 revealed a pseudo-substrate motif (RRXAI) at its N-terminus (residues 5–24, termed IP20), which competitively inhibits PKA by binding its catalytic site with nanomolar affinity in the presence of MgATP [1] [6].

Concurrently, manual protein sequencing efforts at the University of Washington elucidated the primary structures of PKA catalytic (C) and regulatory (R) subunits. The C-subunit sequence, published in 1981, became the archetype for the kinase superfamily. Margaret Dayhoff’s bioinformatics analysis later revealed homology between PKA and the oncogene Src, confirming a shared evolutionary origin for the kinome [1] [3]. These discoveries established PKA as a model for understanding kinase-substrate specificity.

Table 1: Key Historical Discoveries in PKA Substrate Biology

YearDiscoverySignificance
1968PKA identified as "phosphorylase kinase kinase"Revealed kinase cascades in glycogen metabolism
1971PKI purified from skeletal muscle and brainFirst high-affinity PKA inhibitor identified
1981PKA C-subunit sequencedProvided the first kinase template for the kinome
1985PKI pseudo-substrate motif (IP20) characterizedDefined the RRXS/T recognition motif; validated pseudo-substrate inhibition
1991Cα subunit crystallized with IP20Solved first kinase structure; revealed substrate-binding mechanism

Role of PKA in cAMP-Dependent Signaling Cascades

PKA transduces extracellular signals via the cAMP pathway. When hormones (e.g., epinephrine) bind G-protein-coupled receptors (GPCRs), Gαs activates adenylyl cyclase to generate cAMP. Four cAMP molecules bind the PKA holoenzyme (R₂C₂), causing conformational changes that release active catalytic subunits [6] [9] [10]. These subunits phosphorylate downstream effectors, modulating processes like glycogenolysis, cardiac contraction, and gene transcription.

Two PKA holoenzyme types exist:

  • Type I: Cytosolic; overexpressed in cancers [4] [6].
  • Type II: Anchored to membranes/organelles via A-Kinase Anchoring Proteins (AKAPs), enabling localized substrate phosphorylation [6] [10].

Table 2: cAMP-PKA Signaling Components and Functions

ComponentFunctionDownstream Substrates
GPCR (e.g., β2-AR)Activates Gαs upon ligand binding-
Adenylyl cyclaseConverts ATP to cAMP-
PKA Holoenzyme (R₂C₂)Releases catalytic subunits upon cAMP binding-
Catalytic SubunitsPhosphorylate Ser/Thr residues in substratesCREB, phosphorylase kinase, PLB, DARPP-32
PhosphodiesterasesDegrade cAMP to terminate signaling-

PKA substrate phosphorylation elicits rapid or delayed responses:

  • Direct phosphorylation: Immediate modulation of enzyme activity (e.g., glycogen synthase inhibition reduces glycogenesis) [6].
  • Transcriptional regulation: Phosphorylated CREB binds cAMP response elements (CREs), inducing genes like c-Jun and cyclin D1 [2] [9].

Classification of PKA Substrates: Canonical vs. Non-Canonical Motifs

PKA substrates are classified by their recognition motifs, determined by interactions between the kinase active site and residues flanking the phosphoacceptor site (P0).

Canonical Substrates

Exhibit the RRXS/T consensus, where:

  • Arg at P−2/P−3: Forms salt bridges with PKA’s Glu127 and Glu170 [8] [10].
  • Hydrophobic residue at P+1: Stabilizes binding via hydrophobic pockets [1] [8].

Classic examples include:

  • Kemptide (LRRASLG): Synthetic peptide (Km = 25 μM) derived from pyruvate kinase [1] [8].
  • PKI/IP20 (TTYADFIASGRTGRRNAI): Physiological inhibitor with sub-nM affinity; its pseudo-substrate motif (RRNAI) mimics canonical substrates but lacks a phosphorylatable Ser/Thr [1] [6].
  • Regulatory subunits (RI/RII): Contain autoinhibitory pseudo-substrate sequences (e.g., RIα: RRRGAIS) [1].

Non-Canonical Substrates

Deviate from RRXS/T but retain high affinity due to:

  • Secondary interactions: Hydrophobic or docking domains stabilizing kinase-substrate binding.
  • Alternative residues at P−2/P−3: Lysine or histidine can substitute for arginine [3] [8].

Notable examples:

  • DARPP-32: Neuronal substrate with a KKQRT motif phosphorylated at Thr34 [8].
  • Histone H1: Phosphorylated at non-consensus sites during mitosis [3].

Structural Basis for Specificity:

  • Ser/Thr preference: PKA favors serine due to steric constraints from the DFG+1 residue (F187). Mutation to valine (F187V) abolishes this preference, enabling efficient threonine phosphorylation [8].
  • Evolutionary conservation: The RRXS/T motif emerged in the last eukaryotic common ancestor (LECA) and is conserved across eukaryotes but absent in prokaryotes [3].

Table 3: Canonical vs. Non-Canonical PKA Substrate Motifs

Properties

Product Name

PKA substrate

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

Molecular Formula

C39H74N20O12

Molecular Weight

1015.1 g/mol

InChI

InChI=1S/C39H74N20O12/c1-4-18(2)28(30(42)65)58-35(70)24(17-60)57-34(69)23(14-25(41)62)56-32(67)22(10-7-13-51-39(47)48)55-31(66)20(8-5-11-49-37(43)44)54-27(64)16-52-36(71)29(19(3)61)59-33(68)21(53-26(63)15-40)9-6-12-50-38(45)46/h18-24,28-29,60-61H,4-17,40H2,1-3H3,(H2,41,62)(H2,42,65)(H,52,71)(H,53,63)(H,54,64)(H,55,66)(H,56,67)(H,57,69)(H,58,70)(H,59,68)(H4,43,44,49)(H4,45,46,50)(H4,47,48,51)/t18-,19+,20-,21-,22-,23-,24-,28-,29-/m0/s1

InChI Key

MFCHCDKDTBGKMO-QPJYFMOMSA-N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

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